REACTION_CXSMILES
|
C(O)(=O)CCCCCCCCC#CC#CCCCCCCCCCC.CO.C(Cl)(Cl)Cl.[C:32]([O:58][CH3:59])(=[O:57])[CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][C:41]#[C:42][C:43]#[C:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH2:50][CH2:51][CH2:52][CH2:53][CH2:54]CC>S(=O)(=O)(O)O.C(O)C>[C:32]([O:58][CH3:59])(=[O:57])[CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][C:41]#[C:42][C:43]#[C:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH2:50][CH2:51][CH2:52][CH2:53][CH3:54]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC#CC#CCCCCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was warmed to 100° F. for 2 hour
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was purified
|
Type
|
CUSTOM
|
Details
|
The product (MeTDA) was dried
|
Type
|
CUSTOM
|
Details
|
The solid form of MeTDA was very unstable to polymerization
|
Type
|
DISSOLUTION
|
Details
|
kept dissolved in organic solutions
|
Type
|
CUSTOM
|
Details
|
An residual polymer was removed by filtration through Whatman No
|
Type
|
FILTRATION
|
Details
|
1 filter paper
|
Type
|
CUSTOM
|
Details
|
was held at room temperature or slightly above (70-75° F.)
|
Type
|
CUSTOM
|
Details
|
crystallization or precipitation
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCCCC#CC#CCCCCCCCCCC)(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O)(=O)CCCCCCCCC#CC#CCCCCCCCCCC.CO.C(Cl)(Cl)Cl.[C:32]([O:58][CH3:59])(=[O:57])[CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][C:41]#[C:42][C:43]#[C:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH2:50][CH2:51][CH2:52][CH2:53][CH2:54]CC>S(=O)(=O)(O)O.C(O)C>[C:32]([O:58][CH3:59])(=[O:57])[CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][C:41]#[C:42][C:43]#[C:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH2:50][CH2:51][CH2:52][CH2:53][CH3:54]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC#CC#CCCCCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was warmed to 100° F. for 2 hour
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was purified
|
Type
|
CUSTOM
|
Details
|
The product (MeTDA) was dried
|
Type
|
CUSTOM
|
Details
|
The solid form of MeTDA was very unstable to polymerization
|
Type
|
DISSOLUTION
|
Details
|
kept dissolved in organic solutions
|
Type
|
CUSTOM
|
Details
|
An residual polymer was removed by filtration through Whatman No
|
Type
|
FILTRATION
|
Details
|
1 filter paper
|
Type
|
CUSTOM
|
Details
|
was held at room temperature or slightly above (70-75° F.)
|
Type
|
CUSTOM
|
Details
|
crystallization or precipitation
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCCCC#CC#CCCCCCCCCCC)(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |